Triethylene Glycol Butyl Methyl Ether
Overview
Description
Triethylene Glycol Butyl Methyl Ether is an organic compound belonging to the glycol ether family. It is known for its high boiling point and excellent solvent properties. This compound is widely used in various industrial applications, including as a solvent in paints, coatings, and cleaners .
Mechanism of Action
Mode of Action
It is known that ethers, in general, can interact with a variety of biological molecules, potentially altering their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TEGBME. For instance, ethers can form unstable peroxides when exposed to oxygen, which could potentially affect the action of TEGBME . Additionally, it is recommended to keep ignition sources away from areas where TEGBME is handled or stored due to its combustible nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethylene Glycol Butyl Methyl Ether can be synthesized through the etherification of triethylene glycol with butyl and methyl groups. The reaction typically involves the use of acid or base catalysts to promote the etherification process. The reaction conditions, such as temperature and time, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where triethylene glycol is reacted with butyl and methyl alcohols in the presence of catalysts. The reaction mixture is then purified through distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Triethylene Glycol Butyl Methyl Ether undergoes various chemical reactions, including:
Nucleophilic Substitution: The hydroxyl group in the compound can participate in nucleophilic substitution reactions with electrophilic reagents such as alkyl halides and acyl chlorides, forming ester derivatives.
Halogenation: The hydroxyl group can be replaced by halogen atoms (chlorine, bromine, or iodine) under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Halogenation: Halogenating agents such as chlorine, bromine, or iodine are used, often in the presence of a catalyst.
Major Products
Ester Derivatives: Formed from nucleophilic substitution reactions with acyl chlorides.
Halogenated Compounds: Formed from halogenation reactions.
Scientific Research Applications
Triethylene Glycol Butyl Methyl Ether has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biocompatible polymers and hydrogels for drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in drug delivery systems.
Industry: Applied in the production of paints, coatings, and cleaners due to its solvent properties.
Comparison with Similar Compounds
Similar Compounds
Triethylene Glycol Monobutyl Ether: Similar in structure but lacks the methyl group.
Diethylene Glycol Butyl Ether: Contains one less ethylene glycol unit.
Ethylene Glycol Butyl Ether: Contains fewer ethylene glycol units and different solvent properties.
Uniqueness
Triethylene Glycol Butyl Methyl Ether is unique due to its combination of butyl and methyl groups, which provide it with distinct solvent properties and a high boiling point. This makes it particularly useful in applications requiring high-temperature stability and excellent solvency .
Properties
IUPAC Name |
1-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]butane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O4/c1-3-4-5-13-8-9-15-11-10-14-7-6-12-2/h3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAQINZKMQFYFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592956 | |
Record name | 2,5,8,11-Tetraoxapentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7382-30-1 | |
Record name | 2,5,8,11-Tetraoxapentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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